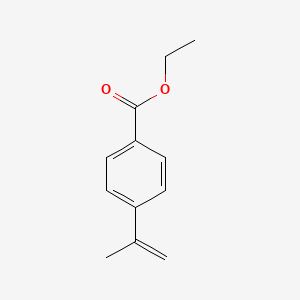
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl ester group, and the hydrogen atom in the para position of the benzene ring is replaced by a 1-methylethenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Métodos De Preparación
The synthesis of benzoic acid, 4-(1-methylethenyl)-, ethyl ester can be achieved through several methods. One common synthetic route involves the esterification of benzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods may include the use of solid acid catalysts or enzymatic catalysis to achieve the esterification reaction .
Análisis De Reacciones Químicas
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid, while reduction with sodium borohydride can produce the corresponding alcohol .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(1-methylethenyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by interacting with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
Benzoic acid, 4-(1-methylethenyl)-, ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-(1-methylethyl)-: This compound has a similar structure but with a 1-methylethyl group instead of a 1-methylethenyl group. It exhibits different reactivity and applications.
Benzoic acid, 4-(2-propenyl)-: This compound has a 2-propenyl group instead of a 1-methylethenyl group. It also has distinct chemical properties and uses.
Benzoic acid, 4-(1-methylethyl)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
92722-80-0 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
ethyl 4-prop-1-en-2-ylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-4-14-12(13)11-7-5-10(6-8-11)9(2)3/h5-8H,2,4H2,1,3H3 |
Clave InChI |
QKIMARASASOIRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


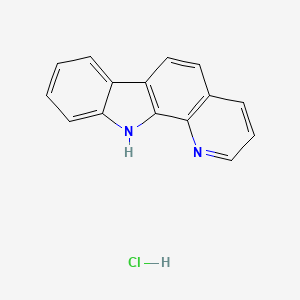
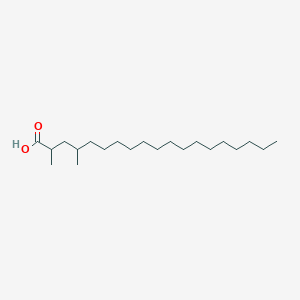
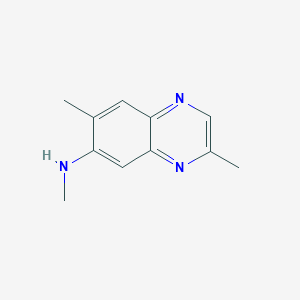
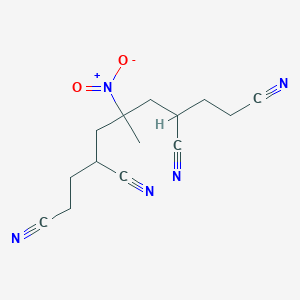
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
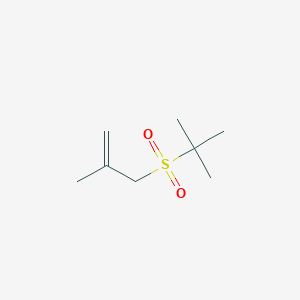
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
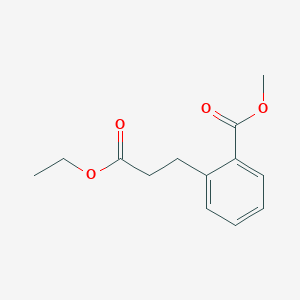
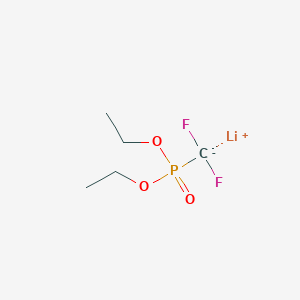
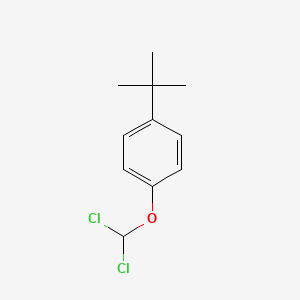
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
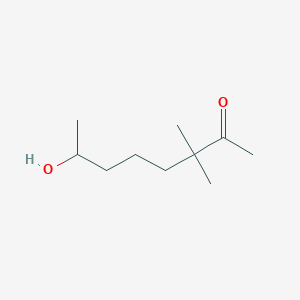
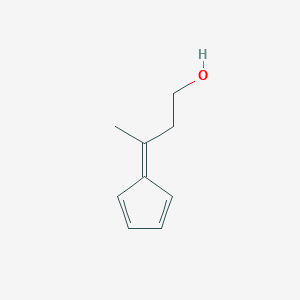
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
